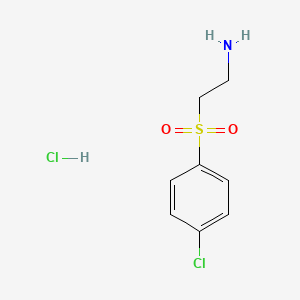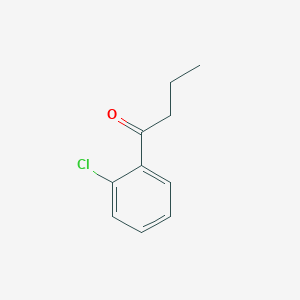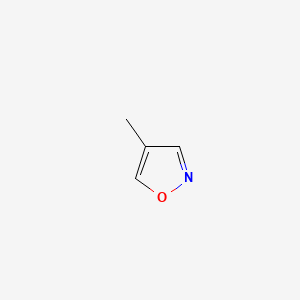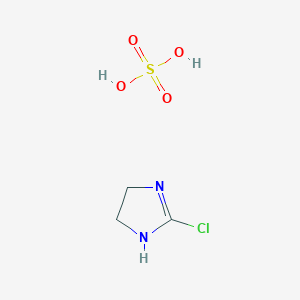
2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride
説明
“2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride” is a chemical compound with the CAS Number: 85052-88-6 . It has a molecular weight of 256.15 . The IUPAC name for this compound is 2-[(4-chlorophenyl)sulfonyl]ethanamine hydrochloride .
Synthesis Analysis
The synthesis of this compound might involve the reaction of chlorobenzene with chlorosulfonic acid . This reaction could occur in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt of a mineral acid and/or an ammonium salt of a mineral acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The compound might be involved in electrophilic aromatic substitution reactions . The exact reactions would depend on the conditions and the reactants present.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 216-219 degrees Celsius .科学的研究の応用
Analytical Chemistry Applications
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) : A method employing derivatization with benzenesulfonyl chloride, related to 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride, has been utilized for determining aliphatic amines in waste water and surface water. This technique enhances the detectability and measurement accuracy of amines at sub-ppb levels by GC-MS, demonstrating its critical role in environmental monitoring and pollution assessment Sacher, Lenz, & Brauch, 1997.
Organometallic Chemistry
Orthometalation of Primary Amines : Research involving the orthopalladation of primary benzylamines and (2-phenylethyl)amine, closely related to this compound, has provided insights into the mechanisms of metal-amine interactions. These findings are significant for developing new catalytic processes and understanding metal complexation with amines Vicente et al., 1997.
Reaction Mechanisms and Amine Chemistry
Amine Reactions in Organic Synthesis : The reactivity of amines, including compounds structurally similar to this compound, has been explored in various synthetic routes. These studies include the formation of deep eutectic solvents with ethylamine hydrochloride for capturing NH3, indicating the versatility of amines in synthetic chemistry and environmental applications Jiang et al., 2020.
Chlorosulfonamide Salts as Electrophilic Chlorine Precursors : Research on chlorosulfonamide salts, related to this compound, highlights their use as electrophilic chlorine sources in organocatalytic asymmetric chlorocyclization of unsaturated amides. This work has implications for the development of stereoselective synthetic methods Jaganathan & Borhan, 2014.
Safety and Hazards
作用機序
Target of Action
It’s known that sulfonyl chloride compounds, such as 4-chlorobenzenesulfonyl chloride, are often used in organic synthesis . They can react with amines to form sulfonamides, which are known to have various biological activities and can act on a wide range of targets.
Mode of Action
The mode of action of 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is likely to involve the interaction of the sulfonyl group with its target. The sulfonyl group is a good leaving group, which allows it to participate in nucleophilic substitution reactions . In these reactions, the sulfonyl group is replaced by a nucleophile, often an amine or alcohol. This can lead to changes in the target molecule, potentially altering its function .
Biochemical Pathways
Sulfonamides, which can be synthesized from sulfonyl chlorides, are known to inhibit the enzyme carbonic anhydrase, disrupting the balance of bicarbonate ions in the body . This can affect a variety of physiological processes, including respiration and the transport of carbon dioxide.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its bioavailability .
Result of Action
Based on the known reactivity of sulfonyl chlorides, it’s possible that the compound could modify proteins or other biomolecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the reactivity of sulfonyl chlorides is known to be influenced by the pH of the environment .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFNQQKPMRHTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545953 | |
| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85052-88-6 | |
| Record name | Ethanamine, 2-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85052-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)


